molecular formula C24H28ClN3O3 B12106671 (R)-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate

(R)-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate

Cat. No.: B12106671
M. Wt: 441.9 g/mol
InChI Key: MUYPLXQQQXSDPT-UHFFFAOYSA-N
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Description

This compound is a chiral tert-butyl carbamate derivative featuring a quinazolinone core substituted with a benzyl group at position 3, a chlorine atom at position 7, and a 2-methylpropyl side chain. The (R)-configuration at the stereocenter influences its biological and physicochemical properties. Quinazolinones are known for their pharmacological relevance, including kinase inhibition and anticancer activity . The tert-butyl carbamate group enhances stability and modulates solubility, which is critical for drug delivery and bioavailability.

Properties

IUPAC Name

tert-butyl N-[1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O3/c1-15(2)20(27-23(30)31-24(3,4)5)21-26-19-13-17(25)11-12-18(19)22(29)28(21)14-16-9-7-6-8-10-16/h6-13,15,20H,14H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYPLXQQQXSDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzophenone Derivatives

A method from and involves reacting 2-aminobenzophenone derivatives with thiourea or formamide under oxidative conditions. For example:

  • Starting Material : 2-Amino-5-chlorobenzophenone (chlorinated at position 7).

  • Reaction : Heated with thiourea in dimethyl sulfoxide (DMSO) at 140–155°C for 5–10 hours ().

  • Product : 7-Chloro-4-phenylquinazolin-4-one.

Table 1 : Key Reaction Parameters for Quinazolinone Core Formation

ReagentTemperature (°C)Time (h)SolventYield (%)Reference
Thiourea140–1555–10DMSO70–100
Formamide120–15024Ethanol50–85

Functionalization of Position 2

The 2-position is modified to introduce the carbamate moiety. Strategies include:

Nucleophilic Substitution

A halogen (e.g., Cl, Br) at position 2 is displaced by the Boc-protected amine:

  • Reagents : tert-Butyl (2-methylpropyl)carbamate, base (e.g., K₂CO₃).

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C ().

Table 2 : Substitution Reactions for Position 2 Functionalization

SubstrateLeaving GroupAmine ReagentBaseYield (%)Reference
2-BromoquinazolinoneBrBoc-protected 2-methylpropylamineK₂CO₃75–90
2-ChloroquinazolinoneClBoc-protected 2-methylpropylamineCs₂CO₃60–80

Reductive Amination

If position 2 is a ketone, reductive amination with the Boc-protected amine can occur:

  • Reagents : NaBH₃CN or H₂/Pd-C.

  • Conditions : Methanol or THF at 0–25°C ().

SubstrateCatalystSolventYield (%)ee (%)Reference
2-Methylpropionitrile(R)-BINAP-RuMethanol8595
Racemic amine(R)-Camphorsulfonic acidEthanol9098

Key Challenges and Solutions

  • Regioselectivity : Chlorination at position 7 requires pre-functionalized precursors ().

  • Stereocontrol : Asymmetric hydrogenation or chiral resolution ensures R-configuration ().

  • Purification : Column chromatography (silica gel, hexane/EtOAc) is essential for isolating the final product ().

Research Findings and Applications

  • Biological Activity : Quinazolinone derivatives show anti-inflammatory and anticancer properties (). The 7-chloro group enhances bioactivity via increased electrophilicity ().

  • Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 5 hours vs. 24 hours in conventional methods) ( ).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives of the quinazolinone core.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of (R)-tert-butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate lies in its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets involved in various diseases.

Anticancer Activity

Recent studies indicate that derivatives of quinazolinones exhibit anticancer properties. For instance, compounds similar to (R)-tert-butyl have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that quinazolinone derivatives could inhibit the growth of breast cancer cells via modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has indicated that quinazolinone derivatives possess antibacterial and antifungal properties. A study focusing on the synthesis of related compounds reported significant antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

Quinazolinone-based compounds have been explored for their ability to inhibit enzymes associated with various diseases. For example, certain derivatives have been identified as inhibitors of kinases involved in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes .

Neuroprotective Effects

There is emerging evidence that quinazolinone derivatives may provide neuroprotective effects. Some studies suggest these compounds can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Material Science

Beyond biological applications, (R)-tert-butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate may also find use in material science due to its unique chemical structure.

Polymer Chemistry

The compound can potentially be utilized in the synthesis of polymers with specific functionalities. Its carbamate group allows for incorporation into polymer chains, which can enhance the mechanical properties and thermal stability of the resulting materials .

Data Table: Summary of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agents
Antimicrobial agents
PharmacologyEnzyme inhibitors
Neuroprotective agents
Material SciencePolymer synthesis

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzyl and chloro groups may enhance binding affinity and specificity, while the tert-butyl carbamate group could improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

tert-Butyl (R)-(2-Amino-4,5,6,7-Tetrahydrobenzo[1,2-d]Thiazol-6-Yl)Carbamate ((R)-2)

Structural Differences :

  • Core Scaffold: The target compound has a quinazolinone core, while (R)-2 contains a tetrahydrobenzo[1,2-d]thiazole ring.
  • Substituents: The target includes a 7-chloro and 3-benzyl group, whereas (R)-2 lacks these substituents but has an amino group at position 2.

Synthetic Methods: Both compounds utilize tert-butyl carbamate as a protecting group. (R)-2 was synthesized via Boc protection of (R)-1 (tetrahydrobenzo[1,2-d]thiazol-6-amine) with Boc₂O, yielding 100% crude product . In contrast, the target compound’s synthesis likely involves coupling of a quinazolinone intermediate with a tert-butyl carbamate-protected amine.

Physicochemical Properties :

  • Melting Point : (R)-2 exhibits a melting point of 153–154°C, while the target compound’s melting point is unreported in the provided evidence.
  • Optical Activity: (R)-2 has [α]D = +39.7 (c 0.24, MeOH), indicating significant enantiomeric purity.

tert-Butyl (S)-(2-(4,5-Dibromo-1H-Pyrrole-2-Carboxamido)-4,5,6,7-Tetrahydrobenzo[1,2-d]Thiazol-6-Yl)Carbamate ((S)-3)

Structural Differences :

  • Functional Groups: (S)-3 includes a 4,5-dibromo-pyrrole carboxamide substituent, whereas the target compound has a 7-chloro-quinazolinone and benzyl group.

Synthetic Pathways :
(S)-3 was synthesized via a condensation reaction between (S)-2 and 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethan-1-one, yielding 39.5% after purification. This highlights the lower efficiency compared to (R)-2’s synthesis . The target compound’s synthesis may face similar challenges due to steric hindrance from the tert-butyl group.

Physicochemical Data :

  • Melting Point : (S)-3 melts at 176–178°C, higher than (R)-2, likely due to increased molecular rigidity from the dibromo-pyrrole moiety.
  • Optical Activity : [α]D = -36.8 (c 0.21, MeOH) for (S)-3, demonstrating enantiomer-dependent polarity .

Biological Activity

(R)-tert-Butyl (1-(3-benzyl-7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-2-methylpropyl)carbamate is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities. Its structure includes a tert-butyl group and a carbamate moiety, which are crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of quinazoline compounds often exhibit significant antibacterial properties. For instance, compounds similar to the target compound demonstrated inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Quinazoline derivatives have been reported to inhibit cancer cell proliferation. Compounds with structural similarities to (R)-tert-butyl carbamate have shown efficacy in inducing apoptosis in cancer cells through various pathways, including cell cycle arrest .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes has been explored. For example, some related compounds have demonstrated inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic pathways .

The mechanisms through which (R)-tert-butyl carbamate exerts its biological effects are multifaceted:

  • Enzyme Targeting : The compound likely interacts with key enzymes through competitive or non-competitive inhibition. For instance, enzyme assays have indicated that certain derivatives can bind to active sites, thereby inhibiting enzyme function .
  • Cell Cycle Modulation : Compounds in this class have been shown to affect cell cycle progression, particularly in cancer cells. They can induce G1 phase arrest or promote apoptosis via mitochondrial pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The following points summarize key findings:

  • Substituent Effects : Variations in the benzyl substituent and modifications on the quinazoline ring significantly influence activity. For example, halogen substitutions often enhance potency against specific bacterial strains .
  • Chirality Influence : The stereochemistry of the compound plays a vital role in its biological activity. Enantiomers may exhibit different potencies and mechanisms of action due to their distinct interactions with biological targets .

Case Studies

Several studies illustrate the biological efficacy of related compounds:

  • Antibacterial Efficacy :
    • A study demonstrated that a series of carbamate derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with some achieving MIC values as low as 31.25 µg/mL .
  • Cancer Cell Studies :
    • In vitro studies indicated that certain quinazoline derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting potential as anticancer agents .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli62.50
Compound CPseudomonas aeruginosa40.00

Table 2: Structure-Activity Relationship Insights

SubstituentActivity ChangeRemarks
HalogenIncreased potencyEnhances binding affinity
MethylModerate activityStabilizes structure
Tert-butylEssential for activityImproves solubility

Q & A

Basic: What synthetic strategies are effective for constructing the quinazolinone core in this compound?

The quinazolinone scaffold is typically synthesized via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. For this compound, a three-component reaction involving 2-aminobenzamide derivatives, benzyl chloride, and tert-butyl carbamate-protected amino acids is described. Key steps include:

  • Cyclization : Use of trichloroacetyl chloride or analogous reagents to promote ring closure under basic conditions (e.g., Na₂CO₃ in DMF at 80°C) .
  • Chiral control : The (R)-configuration is introduced via enantiomerically pure starting materials, such as (R)-tert-butyl carbamate intermediates, to ensure stereochemical fidelity .
  • Purification : Column chromatography with gradients like dichloromethane/methanol (30:1) resolves polar byproducts .

Advanced: How can stereochemical purity be validated post-synthesis?

Advanced analytical workflows are required:

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers. Compare retention times with authentic standards.
  • Optical rotation : Measure specific rotation ([α]D) in methanol and cross-reference with literature values (e.g., [α]D +39.7 for related intermediates) .
  • Vibrational circular dichroism (VCD) : Resolve absolute configuration by correlating experimental and computational spectra .

Basic: What spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Key signals include:
    • Quinazolinone ring : δ 7.3–8.1 ppm (aromatic protons) and δ 160–170 ppm (C=O).
    • tert-Butyl group : δ 1.38 ppm (singlet, 9H) .
  • IR spectroscopy : Confirm carbamate C=O stretch at ~1680–1700 cm⁻¹ and quinazolinone C=O at ~1650 cm⁻¹ .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error .

Advanced: How can conflicting solubility data in DMSO and water be resolved experimentally?

Contradictions in solubility (e.g., DMSO vs. aqueous buffers) arise from hydrogen-bonding and hydrophobic interactions. Mitigation strategies:

  • Co-solvent systems : Gradually titrate DMSO into aqueous buffers (≤10% v/v) to maintain compound stability.
  • Dynamic light scattering (DLS) : Monitor aggregation at 25°C and 37°C to identify precipitation thresholds .
  • Molecular dynamics simulations : Predict solvation free energy using software like GROMACS to guide solvent selection .

Basic: What safety protocols are recommended for handling this compound?

While direct toxicity data are limited, analogous carbamates suggest:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Decomposition hazards : Under combustion, expect CO and NOx emissions; use fume hoods for thermal reactions .
  • Storage : Store at –20°C under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .

Advanced: How does the tert-butyl carbamate group influence pharmacokinetic properties?

The Boc group serves dual roles:

  • Pro-drug strategy : Enhances lipophilicity (logP ~3.7), improving membrane permeability. Enzymatic cleavage in vivo releases the active amine .
  • Metabolic stability : Resistance to esterases compared to acetyl-protected analogs, as shown in microsomal stability assays (t₁/₂ > 120 min in human liver microsomes) .

Basic: What chromatographic methods optimize yield during purification?

  • Normal-phase silica chromatography : Use dichloromethane/methanol (95:5) for intermediates with logP >2.5.
  • Reverse-phase HPLC : For polar metabolites, employ C18 columns with acetonitrile/water gradients (5→95% over 20 min) .
  • Recrystallization : Hexane/ethyl acetate (3:1) yields crystalline solids with >98% purity .

Advanced: How can computational modeling predict environmental persistence?

  • QSPR models : Calculate biodegradation half-lives using EPI Suite, focusing on esterase-labile bonds .
  • Density functional theory (DFT) : Simulate hydrolysis pathways of the carbamate group at B3LYP/6-31G* level to identify rate-limiting steps .
  • Ecotoxicity assays : Use Daphnia magna acute toxicity tests (48-h LC₅₀) to assess aquatic risk .

Basic: What reaction conditions minimize racemization during synthesis?

  • Low temperature : Conduct coupling reactions at 0–4°C to suppress base-catalyzed epimerization.
  • Mild bases : Replace Na₂CO₃ with Hünig’s base (DIPEA) in polar aprotic solvents (e.g., DMF) .
  • In situ protection : Use Fmoc groups for temporary amine protection to avoid prolonged exposure to basic conditions .

Advanced: What mechanistic insights explain low yields in multi-step syntheses?

Common bottlenecks include:

  • Intermediate instability : The 3,4-dihydroquinazolin-4-one intermediate is prone to oxidation; add antioxidants like BHT (0.1% w/w) during storage .
  • Steric hindrance : Bulky tert-butyl groups slow nucleophilic attack in carbamate-forming steps; use coupling agents like HATU to enhance reactivity .
  • Byproduct formation : Monitor reactions via LC-MS to detect side products (e.g., N-dealkylation) and adjust stoichiometry .

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